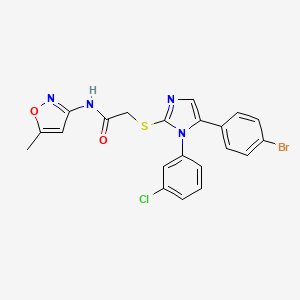
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrClN4O2S and its molecular weight is 503.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that incorporates multiple functional groups, including imidazole, isoxazole, thioether, and amide. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H17BrClN3OS, with a molecular weight of approximately 498.8 g/mol. The presence of bromine and chlorine substituents on the phenyl rings may enhance its biological activity through increased lipophilicity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H17BrClN3OS |
| Molecular Weight | 498.8 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with imidazole and thioether functionalities often exhibit antimicrobial properties . The imidazole ring is known for its role in enzyme inhibition, which could be relevant for developing antimicrobial agents. Preliminary studies suggest that this compound may possess activity against specific pathogens, although detailed studies are still required to confirm these effects.
Anticancer Potential
The compound has been investigated for anticancer activity , particularly due to the presence of the isoxazole moiety, which has shown promise in various cancer models. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific mechanisms through which this compound exerts anticancer effects remain to be fully elucidated.
Enzyme Inhibition
The imidazole group in the compound suggests potential as an enzyme inhibitor . Similar compounds have been reported to inhibit various enzymes involved in metabolic pathways linked to disease states. For instance, imidazole derivatives have been shown to inhibit phosphodiesterases and other key enzymes . Further research into the specific targets of this compound could reveal its utility in drug development.
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Targets : The imidazole group can coordinate with metal ions in enzyme active sites, altering enzymatic activity.
- Hydrophobic Interactions : The bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, influencing their functions.
- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways associated with disease progression.
Pharmacokinetic Profiles
Pharmacokinetic studies are crucial for understanding the viability of compounds as therapeutic agents. Research on similar compounds indicates that modifications to the structure can significantly impact metabolic stability and bioavailability. For instance, some imidazole derivatives demonstrated short half-lives due to rapid metabolism . Future investigations into the pharmacokinetics of this compound will be essential for assessing its therapeutic potential.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-5-7-15(22)8-6-14)27(21)17-4-2-3-16(23)10-17/h2-11H,12H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWJNLWNJVQAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














